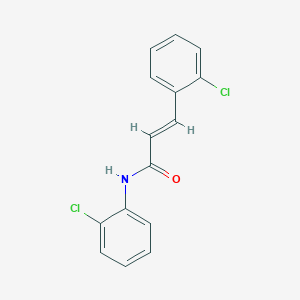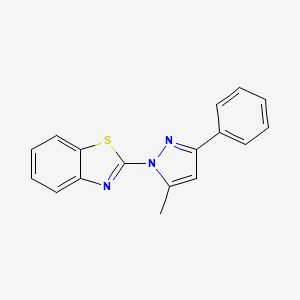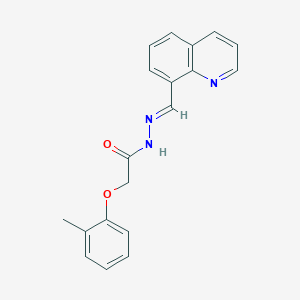
N,3-bis(2-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N,3-bis(2-chlorophenyl)acrylamide" is a chemical compound that belongs to the family of acrylamides, characterized by the presence of a carbon-nitrogen double bond conjugated with a vinyl group. This compound's significance lies in its diverse applications, ranging from polymer chemistry to material science, owing to its unique molecular structure that imparts specific chemical and physical properties.
Synthesis Analysis
The synthesis of "N,3-bis(2-chlorophenyl)acrylamide" and related compounds often involves free radical polymerization processes, where acrylamide acts as a monomer in the presence of radical initiators. Studies such as those conducted by Dasgupta and Sivaram (1994) demonstrate the polymerization of protected acrylamides, offering insights into the synthetic routes that could be adapted for "N,3-bis(2-chlorophenyl)acrylamide" (Dasgupta & Sivaram, 1994).
Molecular Structure Analysis
The molecular structure of acrylamides, including "N,3-bis(2-chlorophenyl)acrylamide," is pivotal in determining their reactivity and properties. The presence of chlorophenyl groups likely affects the compound's electronic distribution, which in turn influences its reactivity and interactions. Research on similar compounds, such as those by Kakimoto et al. (1985), provides valuable information on the structural aspects and potential reactivity patterns of these molecules (Kakimoto, Negi, & Imai, 1985).
Chemical Reactions and Properties
Acrylamides, including "N,3-bis(2-chlorophenyl)acrylamide," participate in various chemical reactions, such as polymerization and crosslinking. The compound's reactivity is significantly influenced by the chlorophenyl groups, which can undergo reactions such as electrophilic substitution. Studies like those by Naghash et al. (2002) explore the polymerization behavior of acrylamides, shedding light on the chemical properties of these compounds (Naghash, Massah, & Erfan, 2002).
Physical Properties Analysis
The physical properties of "N,3-bis(2-chlorophenyl)acrylamide," such as solubility, melting point, and thermal stability, are crucial for its application in various fields. The molecular structure, particularly the chlorophenyl groups, plays a significant role in determining these properties. Research on related compounds provides insights into how structural elements affect physical properties (Hechenbichler, Laschewsky, & Gradzielski, 2020).
Chemical Properties Analysis
The chemical properties of "N,3-bis(2-chlorophenyl)acrylamide," such as reactivity towards nucleophiles, electrophiles, and radical species, are defined by its acrylamide backbone and chlorophenyl substituents. These properties are essential for understanding the compound's behavior in various chemical environments and its potential applications in polymer and material science. Studies on the reactivity and functionalization of acrylamides offer a foundation for understanding the chemical behavior of "N,3-bis(2-chlorophenyl)acrylamide" (Uenishi, Hirano, Ueda, Hoshiya, Ii, & Yoshiki, 2015).
Applications De Recherche Scientifique
Polymer Science Applications
Acrylamide derivatives are extensively studied for their polymerization kinetics and applications in creating novel polymeric materials. For instance, the polymerization process of certain acrylamide compounds reveals mechanisms that could be pivotal for designing advanced materials with specific characteristics, such as controlled degradation rates or unique mechanical properties (Cho et al., 1999). Additionally, crosslinking copolymerization of acrylamide with other monomers has been explored to develop polymers that are insoluble in common solvents, indicating potential applications in creating robust materials for industrial use (Naghash et al., 2002).
Biochemical and Biomedical Applications
In the biochemical domain, acrylamide derivatives have been utilized to synthesize pH-sensitive hydrogels that could find applications in drug delivery systems and biomaterials. These hydrogels exhibit significant water uptake and are highly responsive to the pH environment, making them suitable for controlled release of pharmaceuticals (Nesrinne & Djamel, 2017). Additionally, the development of poly(amido-amine)s from acrylamide derivatives highlights their potential in biomedical applications, including heavy-metal-ion complexation and as components in non-viral vectors for gene delivery (Ferruti et al., 2002).
Materials Engineering
In materials engineering, the study of acrylamide derivatives has led to the creation of thermoresponsive microgels and micelles that respond to changes in temperature and pH. These materials have promising applications in the fields of smart materials and drug delivery, where the environmental responsiveness of the material is crucial (Nayak et al., 2005). Moreover, the exploration of acrylamide in the synthesis of organic sensitizers for solar cell applications demonstrates the compound's versatility and potential in renewable energy technologies (Kim et al., 2006).
Propriétés
IUPAC Name |
(E)-N,3-bis(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-6-2-1-5-11(12)9-10-15(19)18-14-8-4-3-7-13(14)17/h1-10H,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHYJGZLOXJYJZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)



![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)
![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)
![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)
![8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5593396.png)
![N-benzyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5593406.png)